8-Methoxyquinoline-2,4(1H,3H)-dione

Catalog No.
S15664973
CAS No.
M.F
C10H9NO3
M. Wt
191.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
8-Methoxyquinoline-2,4(1H,3H)-dione

Product Name

8-Methoxyquinoline-2,4(1H,3H)-dione

IUPAC Name

8-methoxy-1H-quinoline-2,4-dione

Molecular Formula

C10H9NO3

Molecular Weight

191.18 g/mol

InChI

InChI=1S/C10H9NO3/c1-14-8-4-2-3-6-7(12)5-9(13)11-10(6)8/h2-4H,5H2,1H3,(H,11,13)

InChI Key

RTVHGTINVQIECB-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC2=C1NC(=O)CC2=O

8-Methoxyquinoline-2,4(1H,3H)-dione is a heterocyclic organic compound belonging to the class of quinoline derivatives. Its molecular formula is C_10H_9NO_2, and it features a quinoline backbone substituted at the 8-position with a methoxy group and at the 2 and 4 positions with carbonyl groups. This compound exhibits notable structural characteristics that contribute to its diverse chemical reactivity and biological activity.

, including:

  • Nucleophilic Substitution: The presence of halogen substituents can facilitate nucleophilic substitution reactions, allowing for the introduction of various functional groups.
  • Condensation Reactions: This compound can undergo condensation with amines or other nucleophiles to form more complex structures.
  • Perkow Reaction: As noted in studies, it can react with triethyl phosphite to yield products indicative of the Perkow reaction mechanism, where halocarboxylate anions act as leaving groups .

Research indicates that 8-Methoxyquinoline-2,4(1H,3H)-dione exhibits significant biological activities:

  • Antimicrobial Properties: Various derivatives of quinoline compounds have shown effectiveness against bacterial and fungal strains.
  • Anticancer Activity: Some studies suggest that this compound may possess anticancer properties, potentially through mechanisms involving apoptosis in cancer cells.
  • Metal Ion Chelation: The ability to chelate metal ions enhances its potential as a therapeutic agent in conditions related to metal toxicity or deficiency .

Several synthetic routes have been developed for 8-Methoxyquinoline-2,4(1H,3H)-dione:

  • Starting from 4-Hydroxyquinoline: A common method involves chlorination of 4-hydroxyquinoline followed by reaction with methanol under acidic conditions to introduce the methoxy group.
  • Via Quinoline-2,4-Diones: The synthesis can also be achieved through the reaction of quinoline derivatives with appropriate reagents such as sulfuryl chloride or bromine followed by treatment with methanol .

8-Methoxyquinoline-2,4(1H,3H)-dione has several applications across various fields:

  • Pharmaceuticals: Its derivatives are explored for use as antimicrobial and anticancer agents.
  • Agriculture: Some compounds derived from this structure are investigated for their potential as agrochemicals.
  • Material Science: The unique properties of quinoline derivatives make them suitable for use in dyes and pigments.

Studies on the interactions of 8-Methoxyquinoline-2,4(1H,3H)-dione with biological targets have shown:

  • Enzyme Inhibition: It may inhibit certain enzymes involved in metabolic pathways, contributing to its biological effects.
  • Receptor Binding: The compound's ability to bind to specific receptors is being researched for potential therapeutic applications.

Several compounds share structural features with 8-Methoxyquinoline-2,4(1H,3H)-dione. Below is a comparison highlighting their uniqueness:

Compound NameStructure FeaturesBiological Activity
3-Hydroxyquinoline-2,4(1H,3H)-dioneHydroxyl group at position 3Antimicrobial
5-Methoxyquinoline-2,4(1H,3H)-dioneMethoxy group at position 5Anticancer
6-Chloroquinoline-2,4(1H,3H)-dioneChlorine substituent at position 6Antiviral
7-Aminoquinoline-2,4(1H,3H)-dioneAmino group at position 7Antiparasitic

The uniqueness of 8-Methoxyquinoline-2,4(1H,3H)-dione lies in its specific methoxy substitution pattern and its resultant chemical reactivity and biological profile compared to these similar compounds. Each derivative showcases distinct properties that can be exploited for different applications in medicinal chemistry and beyond.

XLogP3

0.8

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

191.058243149 g/mol

Monoisotopic Mass

191.058243149 g/mol

Heavy Atom Count

14

Dates

Last modified: 08-15-2024

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